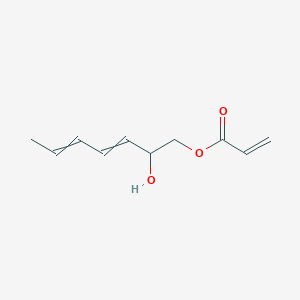![molecular formula C19H23NS B14216598 3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine CAS No. 830320-15-5](/img/structure/B14216598.png)
3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a phenylsulfanyl group and an oct-1-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl chain can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated octyl derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring may also play a role in binding to specific proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine: Unique due to the combination of the phenylsulfanyl group and the oct-1-en-1-yl chain.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents, such as halogenated pyridines or pyridine carboxylic acids.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different aromatic or aliphatic backbones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
830320-15-5 |
|---|---|
分子式 |
C19H23NS |
分子量 |
297.5 g/mol |
IUPAC名 |
3-(2-phenylsulfanyloct-1-enyl)pyridine |
InChI |
InChI=1S/C19H23NS/c1-2-3-4-6-13-19(15-17-10-9-14-20-16-17)21-18-11-7-5-8-12-18/h5,7-12,14-16H,2-4,6,13H2,1H3 |
InChIキー |
DUVSYMJBSMMRLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
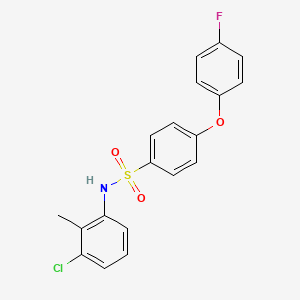
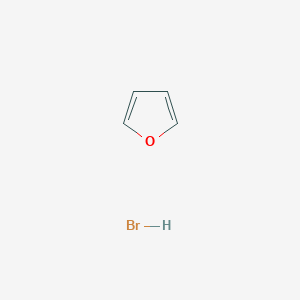
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
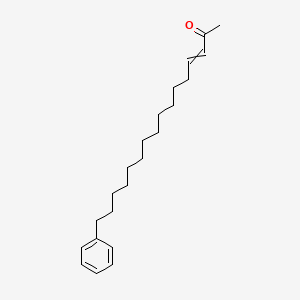
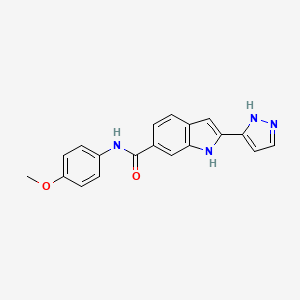
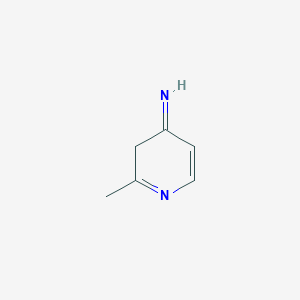
![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
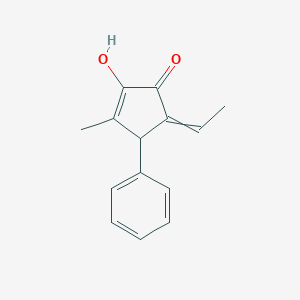
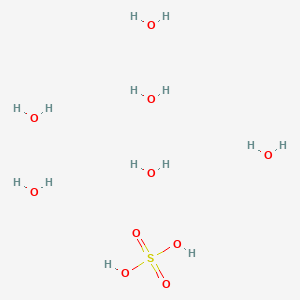
![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
